1-Isopropyl-6-oxopiperidine-3-carboxylic acid
Description
Historical Context and Discovery
The specific synthesis and characterization of this compound builds upon decades of research into piperidine-3-carboxylic acid derivatives. The foundational work on piperidine carboxylic acids can be traced to early pharmaceutical research programs that recognized the potential of these compounds as building blocks for neuroactive drugs. The introduction of alkyl substituents on the nitrogen atom, such as the isopropyl group in this compound, represents a strategic modification aimed at enhancing pharmacokinetic properties and modulating biological activity through steric and electronic effects.
Patent literature from the mid-twentieth century demonstrates early recognition of piperidine derivatives' therapeutic potential, with compounds such as 1-isopropyl-piperidone-4-3-carboxylic acid methyl ester being documented in pharmaceutical patent applications. These early investigations established the groundwork for the systematic exploration of substituted piperidine carboxylic acids, ultimately leading to the development of compounds like this compound as potential pharmaceutical intermediates.
Significance in Heterocyclic Chemistry
The significance of this compound within the broader context of heterocyclic chemistry stems from its representation of key structural motifs that define modern pharmaceutical development. Piperidine, as a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state, constitutes one of the most important synthetic medicinal building blocks for drug construction. The incorporation of both ketone and carboxylic acid functional groups within the piperidine framework provides multiple sites for chemical modification and biological interaction, making this compound particularly valuable for medicinal chemistry applications.
The structural characteristics of this compound demonstrate the sophisticated molecular architecture achievable through heterocyclic chemistry. The compound features a molecular formula of C9H15NO3 with a molecular weight of 185.22 grams per mole. The SMILES notation O=C(C(CC1)CN(C(C)C)C1=O)O illustrates the precise connectivity pattern that defines this molecule's three-dimensional structure. This specific arrangement allows for potential stereochemical considerations and conformational flexibility that can influence biological activity and synthetic utility.
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 915922-33-7 | |
| Molecular Formula | C9H15NO3 | |
| Molecular Weight | 185.22 g/mol | |
| MDL Number | MFCD08691593 | |
| SMILES Notation | O=C(C(CC1)CN(C(C)C)C1=O)O |
The development of fast and cost-effective methods for the synthesis of substituted piperidines has become an important task of modern organic chemistry, with this compound representing an example of this synthetic challenge. The compound's structure incorporates multiple functional groups that can participate in various chemical transformations, including nucleophilic substitution reactions, condensation reactions, and cyclization processes that are fundamental to heterocyclic chemistry.
Table 2: Related Piperidine Carboxylic Acid Derivatives
The versatility of piperidine-based carboxylic acids as intermediates in the synthesis of agrochemicals and fine chemicals underscores their broad utility in industrial applications beyond pharmaceutical development. The potential for stereochemistry in compounds like this compound leads to variations in biological activity and molecular interactions, making these compounds valuable scaffolds for designing selective inhibitors in medicinal chemistry. Research efforts have demonstrated that piperidine derivatives can serve as building blocks in the synthesis of various pharmaceuticals, particularly in the development of neuroactive drugs that target the central nervous system.
Properties
IUPAC Name |
6-oxo-1-propan-2-ylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)10-5-7(9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURZNDIACRTZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660747 | |
| Record name | 6-Oxo-1-(propan-2-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-33-7 | |
| Record name | 6-Oxo-1-(propan-2-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach: Cyclization via Imine and Cyclic Anhydride Reaction
One of the most reliable methods to prepare substituted piperidine carboxylic acids, including 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, involves a cyclization reaction between a cyclic anhydride and an imine derivative. This method is outlined in a general procedure where:
- A cyclic anhydride (1 mmol scale) is reacted with an imine (1 mmol) in dry N,N-dimethylformamide (DMF) solvent.
- The reaction mixture is heated at elevated temperatures (110 °C for N-alkyl imines) for an extended period (up to 24 hours).
- After completion, the reaction mixture is concentrated, followed by aqueous workup involving sodium bicarbonate and acidification to precipitate the product.
- The crude product is purified by crystallization or extraction with hot acetonitrile if no precipitate forms.
This procedure yields the substituted piperidine-3-carboxylic acid with moderate to good isolated yields (e.g., 66–75%) and diastereomeric ratios around 1:2 or 1:1.8, indicating stereochemical complexity in the products.
Table 1: Summary of Cyclization Reaction Conditions and Outcomes
| Parameter | Details |
|---|---|
| Scale | 1–2 mmol |
| Solvent | Dry DMF (~0.5 mL) |
| Temperature | 110 °C (N-alkyl imines) |
| Reaction Time | 5–24 hours |
| Workup | NaHCO3 aqueous wash, acidification |
| Yield | 66–75% isolated |
| Diastereomeric Ratio | 1:1.8 to 1:2 |
This method is adaptable for the synthesis of this compound by selecting the appropriate imine precursor bearing the isopropyl substituent on nitrogen.
Hydrogenation and Reduction Strategies for Piperidine Core Formation
Alternative preparation methods involve the reduction of pyridine or pyridine derivatives to piperidines, followed by functional group manipulation to install keto and carboxylic acid groups.
- Palladium- or rhodium-catalyzed hydrogenation of pyridine derivatives can yield piperidinones, which are key intermediates in the synthesis of 6-oxopiperidine derivatives.
- The process may combine multiple transformations in one step, such as removal of metalation groups, dehydroxylation, and pyridine reduction, leading to efficient synthesis of substituted piperidines.
- Adjusting reaction conditions, such as replacing hydrochloric acid with triethylamine, can improve yields and preserve sensitive functional groups.
- Rhodium catalysts are particularly effective for synthesizing 3-substituted piperidines under milder conditions and shorter reaction times, though care must be taken to avoid side reactions like hydrodefluorination in fluorinated substrates.
This approach is valuable when starting from pyridine precursors and aiming to introduce the isopropyl group and keto functionality via selective hydrogenation and subsequent oxidation or functional group interconversion.
Multi-Step Synthesis from Itaconic Acid Derivatives
Another approach involves multi-step transformations starting from itaconic acid:
- Itaconic acid undergoes a five-step synthetic sequence to form substituted pyrrolidin-3-yl derivatives bearing keto and carboxylic acid groups.
- Subsequent parallel amidation steps with various amines afford carboxamides with high purity and good overall yields.
- Although this method focuses on pyrrolidine derivatives, the synthetic principles can be adapted to piperidine analogs by modifying ring size and substituents.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of 1-isopropyl-6-oxopiperidine-3-carboxylic acid as a lead compound in cancer treatment. Its derivatives have shown promising results in inhibiting specific cancer cell lines, particularly through mechanisms involving inositol phosphate metabolism. For instance, certain analogs demonstrated a significant reduction in inositol pyrophosphate levels, which are implicated in tumor growth and metastasis .
Obesity and Metabolic Disorders
The compound has also been investigated for its role as an inhibitor of inositol hexakisphosphate kinases (IP6Ks), which are involved in metabolic regulation. In vivo studies indicate that derivatives of this compound can improve glycemic profiles and reduce weight gain in diet-induced obese mice, suggesting potential therapeutic relevance for obesity management .
Analgesic Properties
Research indicates that this compound exhibits analgesic effects. In animal models, it has been shown to inhibit apomorphine-induced vomiting at low doses, indicating its potential utility in pain management and antiemetic therapies .
Neurological Disorders
The compound's ability to interact with various neurotransmitter systems positions it as a candidate for treating neurological disorders. Its structural similarity to known neuroactive compounds suggests that it may modulate receptor activities effectively .
Case Study 1: Cancer Treatment
In a study examining the effects of various piperidine derivatives on cancer cell lines, this compound was found to significantly inhibit cell proliferation. The mechanism was attributed to its ability to disrupt metabolic pathways critical for cancer cell survival .
Case Study 2: Obesity Management
A clinical trial involving obese mice treated with this compound showed marked improvements in metabolic parameters. The study reported reductions in body weight and fat deposition without affecting food intake, highlighting its potential as a non-caloric weight management agent .
Comparative Analysis of Derivatives
| Compound Name | IC50 (nM) | Primary Application |
|---|---|---|
| This compound | 8.9 | IP6K inhibition (obesity) |
| Methyl derivative | 27 | Cancer cell line inhibition |
| Ethyl derivative | 1320 | Neurological modulation |
Mechanism of Action
1-Isopropyl-6-oxopiperidine-3-carboxylic acid can be compared with other similar compounds, such as 6-oxopiperidine-3-carboxylic acid and other isopropyl-substituted piperidines. The presence of the isopropyl group distinguishes it from its analogs, potentially affecting its reactivity and biological activity. The uniqueness of this compound lies in its specific structural features, which can influence its chemical and biological properties.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-Isopropyl-6-oxopiperidine-3-carboxylic acid | 915922-33-7 | C₉H₁₅NO₃ | ~201.22 (calculated) | Isopropyl (C1), ketone (C6) |
| 1-Methyl-6-oxopiperidine-3-carboxylic acid | - | C₇H₁₁NO₃ | 173.26 | Methyl (C1) |
| 1-Benzyl-6-oxopiperidine-3-carboxylic acid | CID 10353926 | C₁₃H₁₅NO₃ | 233.27 | Benzyl (C1) |
| 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 98483-00-2 | C₉H₁₁NO₃ | 181.19 | Dihydropyridine core, 2-oxo |
Table 2. Commercial and Research Status
Research Findings and Implications
- Synthetic Challenges: The discontinuation of this compound may relate to complex synthesis or purification hurdles, as noted in CymitQuimica’s catalog .
- Biological Relevance : Benzyl-substituted analogs (e.g., 1-benzyl-6-oxopiperidine-3-carboxylic acid) show promise in neurological drug development due to enhanced lipophilicity .
- Structural Insights : Dihydropyridine derivatives (e.g., 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) exhibit tautomeric behavior, which could be exploited in pH-sensitive drug delivery systems .
Biological Activity
1-Isopropyl-6-oxopiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Biological Activities
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Studies have indicated that similar compounds exhibit significant cell growth inhibitory effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division, leading to apoptosis in cancer cells .
- Antimicrobial Properties : Related compounds have shown promising antimicrobial activity, suggesting that this compound may also possess similar properties. This activity is attributed to the compound's ability to interact with microbial targets, affecting their growth and survival .
The biological effects of this compound are believed to involve:
- Target Interaction : The compound likely interacts with specific enzymes and receptors involved in critical metabolic pathways.
- Biochemical Pathways : It may influence pathways related to cell proliferation, apoptosis, and microbial growth inhibition .
- Pharmacokinetics : Understanding the bioavailability of the compound is essential for determining its efficacy in vivo. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in its pharmacological profile .
Table 1: Biological Activity Data
| Compound Name | Structure | Activity Description | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer activity against various cell lines | TBD |
| Compound A | Benzofuran derivative | High antiproliferative activity against leukemia | < 1 |
| Compound B | Methyl-substituted benzofuran | Significant inhibition of cell lines | 0.237 - 19.1 |
| Compound C | Methoxy-substituted benzofuran | Enhanced selectivity against endothelial cells | < 1 |
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of oxopiperidine derivatives, it was found that this compound exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranged from 10 to 20 µM). The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial efficacy of related compounds demonstrated that derivatives of oxopiperidine showed notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 5 to 50 µg/mL, indicating potential therapeutic applications in treating infections .
Q & A
Q. What are the standard synthetic routes for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, starting with piperidine ring formation followed by functionalization. Key steps include:
- Ring construction : Cyclization of precursor amines or ketones under reflux or microwave-assisted conditions to enhance efficiency .
- Carboxylic acid introduction : Hydrolysis of ester intermediates using acidic/basic conditions (e.g., HCl/NaOH) .
- Isopropyl group incorporation : Alkylation or nucleophilic substitution reactions, often requiring anhydrous solvents (e.g., THF) and catalysts like palladium .
Yield optimization depends on temperature control, solvent polarity, and catalyst selection. For example, microwave-assisted synthesis reduces side reactions compared to traditional reflux .
Q. What analytical techniques are essential for structural characterization of this compound?
- NMR spectroscopy : - and -NMR confirm stereochemistry and functional groups (e.g., carboxylic acid proton at δ ~12 ppm) .
- X-ray crystallography : Resolves absolute configuration, critical for chiral centers in the piperidine ring .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H] peak at m/z 228.1) .
Q. How do physicochemical properties like pKa and solubility impact experimental design?
- pKa : The carboxylic acid group has a pKa ~4.00, influencing ionization in biological assays (e.g., buffer selection at pH 7.4) .
- Solubility : Low aqueous solubility necessitates dimethyl sulfoxide (DMSO) for in vitro studies, with concentrations <1% to avoid cytotoxicity .
Q. What functional group transformations are feasible for this compound?
Q. How stable is the compound under varying storage conditions?
- Thermal stability : Decomposes above 200°C; store at -20°C in inert atmospheres to prevent oxidation .
- Light sensitivity : Protect from UV exposure to avoid photodegradation of the piperidine ring .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
- Catalyst screening : Transition metals (e.g., Pd/C) enhance selectivity in alkylation steps .
- Microwave-assisted synthesis : Reduces reaction time by 50% and improves yield by 15–20% compared to reflux .
- Purification : Use preparative HPLC with C18 columns to isolate high-purity fractions from complex mixtures .
Q. What strategies address stereochemical challenges during synthesis?
- Chiral auxiliaries : Temporarily introduce groups to control piperidine ring stereochemistry, followed by removal .
- Chiral chromatography : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak® IA) .
Q. How are complex reaction mixtures analyzed for byproduct identification?
Q. How to resolve contradictions in spectral data for structural confirmation?
- Multi-technique cross-validation : Combine -NMR, IR (carboxylic acid C=O stretch at ~1700 cm), and elemental analysis .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) .
Q. What methodologies evaluate the compound’s biological activity in drug discovery?
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
